1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1,3-DIMETHYL-1H-PYRAZOL-4-YL [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL] SULFONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring and a quinoline moiety, both of which are known for their significant roles in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL] SULFONE typically involves multi-step organic reactions. One common method includes the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-1H-PYRAZOL-4-YL [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL] SULFONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can yield sulfoxides, while substitution reactions can introduce various functional groups onto the pyrazole or quinoline rings .
Scientific Research Applications
1,3-DIMETHYL-1H-PYRAZOL-4-YL [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL] SULFONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL] SULFONE involves its interaction with specific molecular targets. The pyrazole and quinoline moieties can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler compound with a pyrazole ring, known for its use in organic synthesis.
6-Methyl-3,4-dihydroquinoline: A compound with a quinoline moiety, studied for its biological activities.
Uniqueness
1,3-DIMETHYL-1H-PYRAZOL-4-YL [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL] SULFONE is unique due to the combination of the pyrazole and quinoline rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler compounds .
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-methyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C15H19N3O2S/c1-11-6-7-14-13(9-11)5-4-8-18(14)21(19,20)15-10-17(3)16-12(15)2/h6-7,9-10H,4-5,8H2,1-3H3 |
InChI Key |
FIRAIBDRGJTPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CN(N=C3C)C |
Origin of Product |
United States |
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